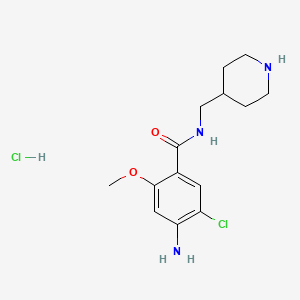

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

CAS No.: 654084-41-0

Cat. No.: VC2704154

Molecular Formula: C14H21Cl2N3O2

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 654084-41-0 |

|---|---|

| Molecular Formula | C14H21Cl2N3O2 |

| Molecular Weight | 334.2 g/mol |

| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride |

| Standard InChI | InChI=1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H |

| Standard InChI Key | AGVUBESCBQMUAO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl |

Introduction

Chemical Identity and Structure

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is the hydrochloride salt form of the parent compound 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. The compound features a benzamide core with specific functional groups including an amino group, a chloro substituent, and a methoxy group attached to the benzene ring, along with a piperidine side chain.

Chemical Identifiers and Properties

The compound can be identified through various chemical database identifiers and possesses specific physicochemical properties as detailed in Table 1.

Table 1: Chemical Identifiers and Properties of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 654084-41-0 |

| Molecular Formula | C₁₄H₂₁Cl₂N₃O₂ |

| Molecular Weight | 334.24 g/mol |

| Parent Compound CAS | 220032-26-8 |

| InChI | InChI=1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H |

| SMILES | COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl |

The structure comprises a benzamide core with specific functional groups (amino, chloro, methoxy) and a piperidine moiety connected via a methylene bridge .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is essential for its proper handling, storage, and application in research settings.

Solubility and Stability

The hydrochloride salt form of this compound is typically used to enhance solubility in aqueous solutions compared to the free base form. While specific solubility data is limited in the search results, the compound is likely soluble in polar solvents such as dimethyl sulfoxide (DMSO), which is commonly used for preparing stock solutions of similar compounds .

Stock Solution Preparation

For research applications, precise preparation of stock solutions is critical. Table 2 provides guidance on preparing stock solutions at different concentrations.

Table 2: Stock Solution Preparation for 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride

| Amount of Compound | Volume Required for 1 mM Solution | Volume Required for 5 mM Solution | Volume Required for 10 mM Solution |

|---|---|---|---|

| 1 mg | 3.3582 mL | 0.6716 mL | 0.3358 mL |

| 5 mg | 16.7909 mL | 3.3582 mL | 1.6791 mL |

| 10 mg | 33.5818 mL | 6.7164 mL | 3.3582 mL |

These calculations are based on the molecular weight of 334.24 g/mol .

Synthesis and Preparation

The synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride typically involves multi-step organic reactions.

Synthetic Pathway

Pharmacological Properties and Applications

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride and related compounds have been extensively studied for their pharmacological properties, particularly in relation to gastrointestinal motility.

Receptor Binding Profile

Research indicates that this compound and structurally related benzamides interact with serotonergic receptors, particularly the 5-HT4 receptor subtype . The 5-HT4 receptor is a G-protein coupled receptor that, when activated, can enhance gastrointestinal motility and secretion.

Effects on Gastrointestinal Motility

According to research findings, benzamide derivatives with similar structures have been shown to accelerate gastric emptying and increase defecation frequency . These effects are believed to be mediated primarily through their agonistic activity at 5-HT4 receptors.

Research Context and Applications

Research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is part of a broader field investigating benzamide derivatives for their pharmacological properties.

Comparative Studies with Related Compounds

Studies have examined series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with various substituents at the 1-position of the piperidine ring . Compounds with benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives showed particularly promising effects on gastric emptying and defecation frequency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume